4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline

5-HT1B receptor binding selectivity TFMPP

4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline, commonly referred to as CGS 12066B or its maleate salt CGS 12066A, is a synthetic pyrroloquinoxaline that acts as a full agonist at the serotonin 5-HT1B receptor. The compound is characterized as a 5-HT1B full agonist with 10-fold selectivity over 5-HT1A and 1000-fold selectivity over 5-HT2C receptors, and it is centrally active following systemic administration.

Molecular Formula C17H17F3N4
Molecular Weight 334.34 g/mol
CAS No. 109028-09-3
Cat. No. B008682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
CAS109028-09-3
Synonyms7-trifluoromethyl-4-(4-methyl-1-piperazinyl)pyrrolol(1,2-a)quinoxaline
CGS 12066
CGS 12066A
CGS 12066B
CGS 12066B ethanedioate (1:2)
CGS-12066A
CGS-12066B
Molecular FormulaC17H17F3N4
Molecular Weight334.34 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4
InChIInChI=1S/C17H17F3N4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16/h2-6,11H,7-10H2,1H3
InChIKeyLXFHSCDLMBZYKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline (CAS 109028-09-3): Procurement-Grade 5-HT1B Receptor Agonist for CNS Research


4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline, commonly referred to as CGS 12066B or its maleate salt CGS 12066A, is a synthetic pyrroloquinoxaline that acts as a full agonist at the serotonin 5-HT1B receptor [1]. The compound is characterized as a 5-HT1B full agonist with 10-fold selectivity over 5-HT1A and 1000-fold selectivity over 5-HT2C receptors, and it is centrally active following systemic administration . Its chemical structure, bearing a trifluoromethyl group at position 7 and a 4-methylpiperazin-1-yl substituent at position 4 of the pyrrolo[1,2-a]quinoxaline core, underlies its distinct pharmacological profile [2].

Why 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline Cannot Be Replaced by Generic 5-HT1B Agonists


Despite sharing a nominal '5-HT1B agonist' classification, arylpiperazine-based ligands exhibit profoundly different selectivity fingerprints that preclude interchangeable use in experimental protocols. For instance, the widely cited 5-HT1B ligand TFMPP (trifluoromethylphenylpiperazine) possesses a 5-HT1A/5-HT1B selectivity ratio of only 3.6, whereas CGS 12066B achieves a 17-fold discrimination between these two subtypes [1]. Similarly, mCPP (meta-chlorophenylpiperazine) fails to distinguish between 5-HT1B and 5-HT1C receptors, and isamoltane shows only marginal 5-HT1B versus 5-HT1A selectivity [2]. Such differences mean that substituting one '5-HT1B agonist' for another can introduce significant off-target pharmacology, compromising experimental reproducibility and data interpretability.

Quantitative Differentiation Evidence for 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline Against Key Comparators


Superior 5-HT1B/5-HT1A Binding Selectivity Versus TFMPP

In a direct head-to-head comparison using [3H]5-HT binding in the presence of 1 µM spiperone, CGS 12066B exhibited an IC50 of 51 nM at the 5-HT1B recognition site and an IC50 of 876 nM at the 5-HT1A receptor, yielding a 5-HT1A/5-HT1B selectivity ratio of 17. In the same study, the putative 5-HT1B agent TFMPP displayed a corresponding ratio of only 3.6, indicating that CGS 12066B is approximately 5-fold more discriminating between these two closely related serotonin receptor subtypes [1].

5-HT1B receptor binding selectivity TFMPP radioligand binding

Functional Selectivity Across 5-HT1 Receptor Subtypes Versus Arylpiperazine Comparators

In functional second-messenger assays, CGS 12066 demonstrated distinct subtype selectivity with pEC50 values of 7.56 at 5-HT1B (inhibition of forskolin-stimulated adenylate cyclase in rat substantia nigra), 6.41 at 5-HT1A, 4.05 at 5-HT1C, and 7.11 at 5-HT1D . This translates to a >3,000-fold functional selectivity window between 5-HT1B and 5-HT1C receptors. By contrast, in the same study, TFMPP displayed similar potency across 5-HT1A, 5-HT1B, and 5-HT1C receptors, while mCPP failed to separate 5-HT1B from 5-HT1C, and isamoltane was only marginally 5-HT1B- versus 5-HT1A-selective [1].

functional selectivity adenylate cyclase 5-HT1C inositol phosphates CGS 12066

Behavioral Differentiation from CP-94,253 in Murine Agonistic Behavior Models

In a resident-intruder paradigm directly comparing two 5-HT1B agonists, CGS 12066B (0.5–5.0 mg/kg) produced a dose-dependent decrease in resident offensive aggression, social interest, and exploration, while enhancing defensive behaviors across the entire dose range. CP-94,253 (2.5–10.0 mg/kg) also reduced offensive behavior but left defensive behaviors largely unchanged, and some non-social behaviors were enhanced at lower doses but decreased at the highest dose. The authors concluded that the behavioral profile of CP-94,253, but not CGS 12066B, supports the hypothesis that 5-HT1B receptor activation inhibits agonistic behavior without concomitant sedative or anxiogenic effects [1].

agonistic behavior CP-94,253 anxiety resident-intruder paradigm 5-HT1B

In Vivo Central Activity: Dorsal Raphe Firing Inhibition Versus 5-HT1A Agonists

Systemic administration of CGS 12066B inhibited dorsal raphe nucleus cell firing with an ED50 of 358 nmol/kg i.v., directly demonstrating its ability to engage central 5-HT1B autoreceptors in vivo. In the same study, the reference 5-HT1A-selective agonists 8-OH-DPAT and ipsapirone exhibited ED50 values of 1.3 and 33 nmol/kg i.v., respectively. Notably, TFMPP was inactive in this assay, highlighting that not all putative 5-HT1B ligands produce measurable in vivo effects at this critical serotonergic regulatory site [1].

dorsal raphe nucleus in vivo electrophysiology ED50 8-OH-DPAT ipsapirone

Negligible Off-Target Activity at Adrenergic and Dopaminergic Receptors

Counter-screening of CGS 12066B against a panel of monoaminergic off-targets revealed minimal affinity: IC50 values were >6,000 nM at α1-adrenoceptors, >1,000 nM at α2-adrenoceptors, >1,000 nM at β-adrenoceptors, >5,000 nM at dopamine D1 receptors, and >5,000 nM at dopamine D2 receptors [1][2]. In contrast, many structurally related arylpiperazines (e.g., mCPP, TFMPP) exhibit significant affinity at 5-HT2C and adrenergic sites, which can confound behavioral and physiological readouts attributed to 5-HT1B activation.

off-target selectivity adrenergic receptors dopamine receptors counter-screening

Optimal Application Scenarios for 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline Based on Quantitative Evidence


Pharmacological Dissection of 5-HT1B Versus 5-HT1A Signaling in Native Tissue Preparations

With a 17-fold binding selectivity ratio for 5-HT1B over 5-HT1A (versus TFMPP's 3.6-fold) [1] and a >3,000-fold functional selectivity window against 5-HT1C receptors [2], CGS 12066B is the preferred tool for experiments requiring unambiguous attribution of effects to 5-HT1B receptor activation. This is especially critical in brain regions where 5-HT1A and 5-HT1B receptors are co-expressed, such as the hippocampus and dorsal raphe nucleus.

In Vivo Studies of 5-HT1B Autoreceptor Function and Serotonergic Tone

CGS 12066B inhibits dorsal raphe neuronal firing with an ED50 of 358 nmol/kg i.v., demonstrating reliable central activity after systemic administration [1]. This contrasts with TFMPP, which is inactive in this assay. Researchers investigating presynaptic 5-HT1B autoreceptor regulation of serotonin release in vivo should therefore select CGS 12066B over TFMPP or mCPP.

Behavioral Pharmacology Requiring High 5-HT1B Selectivity Without Adrenergic or Dopaminergic Confounds

The compound's IC50 values exceeding 1,000 nM at α1-, α2-, β-adrenoceptors, and >5,000 nM at D1 and D2 receptors [1][2] make it suitable for behavioral studies where motor, sedative, or cardiovascular side-effects mediated by these off-targets could otherwise confound interpretation. This profile is particularly advantageous when comparing 5-HT1B-mediated effects on aggression, anxiety, or reward processing against less selective ligands like CP-94,253.

Reference Standard for Screening and Profiling Novel 5-HT1B Receptor Ligands

Given its well-characterized IC50 of 51 nM at 5-HT1B [1] and extensive selectivity data across the serotonin receptor family [2], CGS 12066B serves as an essential reference compound in binding and functional assays when evaluating new chemical entities targeting 5-HT1B receptors. Its dual 5-HT1B/5-HT1D equipotency [2] also makes it a useful comparator for ligands intended to discriminate between these two subtypes.

Quote Request

Request a Quote for 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.